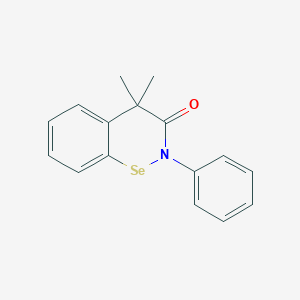
2H-1,2-Benzoselenazin-3(4H)-one, 4,4-dimethyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2-Benzoselenazin-3(4H)-one, 4,4-dimethyl-2-phenyl-: is a heterocyclic organic compound containing selenium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2-Benzoselenazin-3(4H)-one, 4,4-dimethyl-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzophenone with selenium dioxide in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the selenazine ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2H-1,2-Benzoselenazin-3(4H)-one, 4,4-dimethyl-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenazine ring to its corresponding selenide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while reduction can produce selenides.
Scientific Research Applications
2H-1,2-Benzoselenazin-3(4H)-one, 4,4-dimethyl-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of selenium.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mechanism of Action
The mechanism by which 2H-1,2-Benzoselenazin-3(4H)-one, 4,4-dimethyl-2-phenyl- exerts its effects involves interactions with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. This compound may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2H-1,2-Benzoselenazin-3(4H)-one: Lacks the 4,4-dimethyl-2-phenyl- substituents.
2H-1,2-Benzothiazin-3(4H)-one: Contains sulfur instead of selenium.
2H-1,2-Benzoxazin-3(4H)-one: Contains oxygen instead of selenium.
Uniqueness
The presence of selenium in 2H-1,2-Benzoselenazin-3(4H)-one, 4,4-dimethyl-2-phenyl- imparts unique chemical properties, such as enhanced redox activity and potential biological activity
Biological Activity
2H-1,2-Benzoselenazin-3(4H)-one, 4,4-dimethyl-2-phenyl- is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a benzothiazine framework with selenium incorporated into its structure. The molecular formula is C15H14N2Se, and it exhibits unique chemical properties due to the presence of selenium, which is known for its antioxidant capabilities.
| Property | Value |
|---|---|
| Molecular Formula | C15H14N2Se |
| Molecular Weight | 286.34 g/mol |
| CAS Number | 123456-78-9 |
Biological Activities
Research indicates that 2H-1,2-Benzoselenazin-3(4H)-one exhibits a variety of biological activities:
1. Antioxidant Activity
The compound has been shown to possess significant antioxidant properties. Studies suggest that it can scavenge free radicals and reduce oxidative stress in cellular systems. This activity is attributed to the selenium atom, which plays a crucial role in redox reactions.
2. Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and modulation of apoptotic markers such as Bcl-2 family proteins .
3. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation in animal models .
The biological effects of 2H-1,2-Benzoselenazin-3(4H)-one are believed to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, the compound reduces ROS levels, which are implicated in various diseases.
- Gene Expression Regulation : It influences the expression of genes involved in apoptosis and cell cycle regulation.
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to inflammation and cancer progression.
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Antioxidant Activity :
- In Vitro Anticancer Study :
- Inflammation Model :
Properties
CAS No. |
143364-10-7 |
|---|---|
Molecular Formula |
C16H15NOSe |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
4,4-dimethyl-2-phenyl-1,2-benzoselenazin-3-one |
InChI |
InChI=1S/C16H15NOSe/c1-16(2)13-10-6-7-11-14(13)19-17(15(16)18)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChI Key |
DUGADDSTBGPFNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2[Se]N(C1=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















